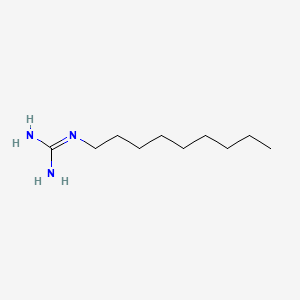
Nonylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonylguanidine, also known as this compound, is a useful research compound. Its molecular formula is C10H23N3 and its molecular weight is 185.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
Nonylguanidine has been investigated for its effects on sodium channels, which play a crucial role in neuronal signaling. Studies have shown that this compound can bind to sodium channels, mimicking the inactivation caused by sodium ions. This property makes it a valuable tool for studying the mechanisms of ion channel function and dysfunction.
Biochemical Studies
This compound has been employed in biochemical research to investigate its binding affinities and interactions with various membrane proteins. Its structural characteristics allow it to serve as a model compound for studying guanidine derivatives.
Case Studies
- Binding Affinity Studies : Research has documented the binding of this compound to muscarinic acetylcholine receptors, highlighting its potential as a competitive inhibitor. The binding studies indicated that this compound exhibited significant displacement of radiolabeled ligands from receptor sites, suggesting its role in modulating receptor activity .
- Titration Experiments : Titration studies involving this compound have shown its ability to influence receptor conformation and function. This is particularly relevant for understanding drug interactions at the molecular level .
Materials Science Applications
In addition to its biological applications, this compound is being explored for its properties in materials science, particularly in the development of surfactants and emulsifiers.
Surfactant Properties
- This compound can be utilized as a surfactant due to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic substances. This property is beneficial for formulating products in cosmetics and pharmaceuticals where emulsification is required.
- Its effectiveness as a surfactant can be quantified by measuring surface tension reduction in aqueous solutions, indicating potential applications in industrial formulations.
Data Summary
Propiedades
Número CAS |
60062-23-9 |
|---|---|
Fórmula molecular |
C10H23N3 |
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
2-nonylguanidine |
InChI |
InChI=1S/C10H23N3/c1-2-3-4-5-6-7-8-9-13-10(11)12/h2-9H2,1H3,(H4,11,12,13) |
Clave InChI |
QKVSKRWNJXMUAQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCN=C(N)N |
SMILES canónico |
CCCCCCCCCN=C(N)N |
Key on ui other cas no. |
60062-23-9 |
Números CAS relacionados |
63885-27-8 (mono-hydriodide) |
Sinónimos |
mono-HI of nonylguanidine nonylguanidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















